[2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate
CAS No.:
Cat. No.: VC14527844
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O4 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | [2-(diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C20H20N2O4/c1-3-22(4-2)19(23)13-26-20(24)15-12-17(18-10-7-11-25-18)21-16-9-6-5-8-14(15)16/h5-12H,3-4,13H2,1-2H3 |
| Standard InChI Key | DZHXZSMPYUMPNL-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |
Introduction
[2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, a furan moiety, and a diethylamino substituent. This compound is of interest in medicinal chemistry due to the diverse biological activities associated with quinoline derivatives and the unique chemical properties contributed by the furan ring.
Synthesis Methods
The synthesis of [2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate can be approached through various methods, typically involving the modification of existing quinoline derivatives. Common synthetic routes may involve reactions similar to the Pfitzinger reaction, where isatin derivatives react with malonic acid derivatives under basic conditions to form the desired quinoline structure, followed by further functionalization to introduce the diethylamino and furan groups.
Biological Activities
Preliminary studies suggest that compounds similar to [2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate exhibit a range of biological activities, including antimicrobial and anticancer properties. These activities make such compounds candidates for further pharmacological evaluation.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various microorganisms |
| Anticancer | Potential therapeutic applications in oncology |
Comparison with Related Compounds
Several compounds share structural similarities with [2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate, including:
| Compound Name | Core Structure | Key Activity | Unique Features |
|---|---|---|---|
| 4-Aminoquinoline | Quinoline | Antimalarial | Simple amine substitution |
| Furanoquinoline | Furan + Quinoline | Anticancer | Fused ring system |
| Diethylaminophenol | Phenol | Analgesic | Hydroxyl group enhances solubility |
Research Findings and Future Directions
Research into [2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate and similar compounds continues to explore their full therapeutic potential and mechanisms within biological systems. Interaction studies involving these compounds are crucial for optimizing their efficacy and safety profiles.
Given the limitations in available data from reliable sources, further investigation is necessary to fully elucidate the properties and applications of [2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate. This includes detailed pharmacological studies and structural analyses to understand its reactivity and biological interactions better.
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